molecular formula C11H15N3O B1202965 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 101018-70-6

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B1202965
CAS No.: 101018-70-6
M. Wt: 205.26 g/mol
InChI Key: KOXFMYCKLMXBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced via a Mannich reaction, where the benzimidazole is reacted with formaldehyde and dimethylamine.

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-((Dimethylamino)methyl)-2-thiophenecarbaldehyde: Similar structure with a thiophene ring instead of a benzimidazole core.

    1-(4-(1H-imidazol-1-yl)phenyl)methanamine: Contains an imidazole ring and a similar aminomethyl group.

    Ethyl 1H-imidazole-1-carboxylate: Features an imidazole ring with a carboxylate group.

Uniqueness

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFMYCKLMXBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353989
Record name 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101018-70-6
Record name 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Does Ambiol affect the transpiration rate in plants?

A2: Yes, Ambiol has been observed to influence transpiration rates in plants. Research shows that treating soybean plants with Ambiol at a concentration of 10 mg/L resulted in an approximate 25% reduction in both midday transpiration rate and total daily water usage. [] This finding suggests that Ambiol may induce a level of "antitranspirant activity" in plants, potentially contributing to their ability to conserve water, especially under water-stressed conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.